N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 634895-42-4
VCID: VC16154215
InChI: InChI=1S/C26H21N5O2/c32-26(31-28-16-19-15-27-22-12-6-4-10-20(19)22)24-14-23(29-30-24)21-11-5-7-13-25(21)33-17-18-8-2-1-3-9-18/h1-16,27H,17H2,(H,29,30)(H,31,32)/b28-16+
SMILES:
Molecular Formula: C26H21N5O2
Molecular Weight: 435.5 g/mol

N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 634895-42-4

Cat. No.: VC16154215

Molecular Formula: C26H21N5O2

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide - 634895-42-4

Specification

CAS No. 634895-42-4
Molecular Formula C26H21N5O2
Molecular Weight 435.5 g/mol
IUPAC Name N-[(E)-1H-indol-3-ylmethylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C26H21N5O2/c32-26(31-28-16-19-15-27-22-12-6-4-10-20(19)22)24-14-23(29-30-24)21-11-5-7-13-25(21)33-17-18-8-2-1-3-9-18/h1-16,27H,17H2,(H,29,30)(H,31,32)/b28-16+
Standard InChI Key KSVFIGCFOYUXRM-LQKURTRISA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide features a pyrazole core substituted at positions 3 and 5. The 3-position is occupied by a 2-(benzyloxy)phenyl group, while the 5-position contains a carbohydrazide moiety linked to an indol-3-ylmethylene group. The benzyloxy substituent introduces aromatic bulk and lipophilicity, potentially enhancing membrane permeability .

The molecular formula is hypothesized as C27H21N5O2 based on structural analogs like N'-((2-ME-1H-INDOL-3-YL)METHYLENE)-3-(2-PROPOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE (C23H23N5O2) , with adjustments for the benzyloxy group's additional carbons.

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, related hydrazide-hydrazones exhibit characteristic IR peaks:

  • N–H stretches: 3150–3410 cm⁻¹ (hydrazide and indole NH)

  • C=O stretches: 1680–1700 cm⁻¹ (carbohydrazide carbonyl)

  • C=N stretches: 1590–1610 cm⁻¹ (imine linkage)

Proton NMR of analogous compounds reveals:

  • Indole NH proton: δ 11.8–12.0 ppm

  • Benzyloxy aryl protons: δ 6.8–7.6 ppm

  • Pyrazole CH3 groups: δ 2.2–2.5 ppm

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis likely follows a multi-step protocol analogous to methods for related pyrazole-carbohydrazides :

  • Formation of pyrazole core: Cyclocondensation of β-diketones with hydrazines.

  • Carbohydrazide introduction: Reaction of pyrazole-5-carboxylic acid with hydrazine hydrate.

  • Schiff base formation: Condensation of carbohydrazide with indole-3-carbaldehyde.

A representative reaction scheme is shown below:

Pyrazole-5-carboxylic acid+Hydrazine hydrateEtOH, ΔPyrazole-5-carbohydrazide\text{Pyrazole-5-carboxylic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole-5-carbohydrazide} Pyrazole-5-carbohydrazide+Indole-3-carbaldehydeHCl, EtOHTarget Compound[2]\text{Pyrazole-5-carbohydrazide} + \text{Indole-3-carbaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound}[2]

Optimization Parameters

Key reaction conditions from analogous syntheses :

ParameterOptimal Value
SolventEthanol
CatalystHCl (2–3 drops)
TemperatureReflux (78°C)
Reaction Time2–4 hours
Yield70–85%

The benzyloxy group’s steric bulk may necessitate longer reaction times compared to smaller alkoxy substituents .

Biological Activity and Mechanistic Insights

Cell LinePredicted IC50 (μM)Selectivity Index
HepG-28–125–8
MDA-MB-23110–154–6
HCT-11612–183–5

Data extrapolated from

Molecular Docking Studies

In silico analyses of analogous compounds reveal:

  • EGFR kinase inhibition: Binding affinity ≈ -9.2 kcal/mol via H-bonding with Met769 and π-π stacking with Phe771

  • Topoisomerase II inhibition: Interaction with catalytic tyrosine (Tyr805) through hydrazone nitrogen

The benzyloxy group’s aromatic system may enhance DNA intercalation potential compared to smaller substituents .

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